3-Ethylpyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-2-5-6(7(8)11)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,11) |
InChI Key |
RMPQHYUEGIDFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C(=O)N |
Origin of Product |
United States |
Academic Context of 3 Ethylpyrazine 2 Carboxamide Research
Significance of 3-Ethylpyrazine-2-carboxamide within the Pyrazine (B50134) Carboxamide Class
The pyrazine moiety is a core component in numerous compounds with applications in medicine and agriculture. mdpi.com Pyrazine derivatives are noted for their diverse biological activities, including roles as anticancer, diuretic, antidiabetic, and anti-infective agents. mdpi.comrjpbcs.com Within this broad class, pyrazine carboxamides are particularly significant. A notable example is pyrazinamide (B1679903), a first-line drug for tuberculosis treatment. mdpi.com
The substitution pattern on the pyrazine ring is crucial for the biological activity of these compounds. This compound and its derivatives are subjects of research to understand how modifications, such as the ethyl group at position 3 and various substituents on the carboxamide nitrogen, influence their therapeutic potential. Studies have shown that even small changes, like replacing a methyl group with an ethyl group on the carboxamide, can significantly alter the compound's antimycobacterial activity. mdpi.com
Overview of Key Academic Research Domains
Academic research on this compound and related compounds primarily focuses on several key areas:
Antimicrobial and Antiviral Research: A significant portion of research investigates the antimycobacterial, antibacterial, antifungal, and antiviral properties of pyrazine carboxamides. mdpi.comnih.gov This includes screening against various pathogens and determining structure-activity relationships.
Anticancer Research: The potential of pyrazine derivatives as anticancer agents is another major field of study. ontosight.ai Research in this area explores their ability to inhibit cancer cell growth and induce apoptosis.
Medicinal Chemistry: This domain focuses on the design, synthesis, and development of new pyrazine-based compounds with improved therapeutic properties. This includes modifying the core structure to enhance efficacy and selectivity.
Agrochemical Research: Some pyrazine derivatives have been investigated for their potential use as fungicides in agriculture.
Synthetic Methodologies and Chemical Transformations of 3 Ethylpyrazine 2 Carboxamide and Its Derivatives
Synthesis of Key Precursors for 3-Ethylpyrazine-2-carboxamide
The synthesis of this compound often begins with the construction of appropriately substituted pyrazine (B50134) precursors. A common strategy involves the cyclization of α-dicarbonyl compounds with α-amino amides. For instance, the reaction of methylglyoxal (B44143) with 2-amino malonamide (B141969) can lead to the formation of a pyrazine ring, which can be further modified.
Another key precursor is 3-chloropyrazine-2-carbonitrile (B110518). This compound can be synthesized and subsequently hydrolyzed under controlled pH and temperature to yield 3-chloropyrazine-2-carboxylic acid. mdpi.comnih.gov This acid can then be converted to the corresponding acyl chloride, a versatile intermediate for the synthesis of various pyrazine-2-carboxamides. mdpi.com A notable industrial route to a related precursor, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, was developed starting from methyl 3-oxopentanoate, highlighting a scalable and efficient approach that avoids cryogenic conditions and chromatography. figshare.com
Direct Synthetic Routes to this compound Architectures
Direct synthesis of the this compound architecture can be achieved through several routes. One method involves the direct amidation of a corresponding pyrazine-2-carboxylic acid. For example, 3-methylpyrazine-2-carboxylic acid can be activated with thionyl chloride to form the acid chloride, which then reacts with ammonia (B1221849) to produce 3-methylpyrazine-2-carboxamide. This approach is adaptable for the synthesis of the 3-ethyl analogue.
Furthermore, multi-step syntheses starting from commercially available materials are common. For instance, the condensation of a substituted pyrazine-2-carboxylic acid chloride with an appropriate amine is a widely used method to generate various N-substituted pyrazine-2-carboxamides. researchgate.netmdpi.com
Strategies for Derivatization of the Pyrazine-2-carboxamide Scaffold
The functionalization of the pyrazine-2-carboxamide core is essential for creating diverse chemical libraries for drug discovery. Various strategies have been developed to modify the pyrazine ring and the carboxamide moiety.
Amide Bond Formation in Pyrazine-2-carboxamide Synthesis
The formation of the amide bond is a fundamental step in the synthesis of pyrazine-2-carboxamide derivatives. This is typically achieved by reacting a pyrazine-2-carboxylic acid or its activated form (like an acyl chloride) with an amine. researchgate.netmdpi.com Coupling reagents such as propyl phosphonic anhydride (B1165640) (T3P) have been effectively used to facilitate the condensation between pyrazine-2-carboxylic acids and various piperazines, yielding the desired amides in good yields. rjpbcs.com Another efficient method for coupling electron-deficient aminopyrazines with aryl or heteroaryl carboxylic acids involves the use of methanesulfonyl chloride and N-methylimidazole to activate the acid. researchgate.net
Nucleophilic and Aminodehalogenation Reactions in Pyrazine-2-carboxamide Synthesis
Halogenated pyrazines are valuable intermediates for further functionalization through nucleophilic substitution reactions. The chlorine atom on a chloropyrazine ring can be displaced by various nucleophiles, including amines, to introduce a wide range of substituents. This aminodehalogenation reaction is a key strategy for synthesizing libraries of 3-aminopyrazine-2-carboxamide (B1665363) derivatives. mdpi.comnih.gov For instance, 3-chloropyrazine-2-carboxamide (B1267238) can react with variously substituted benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to accelerate these reactions and often improve yields compared to conventional heating methods. mdpi.comresearchgate.net
During the aminolysis of 3-chloropyrazine-2-acyl chloride with a primary amine, a simultaneous substitution of the chlorine atom can occur, leading to the formation of N-substituted-3-(alkylamino)pyrazine-2-carboxamides as side products, which can be optimized as the main products under modified reaction conditions. mdpi.com
Heterocyclic Ring Formation Strategies in Pyrazine-2-carboxamide Synthesis
The pyrazine ring itself can be constructed through various cyclization strategies. A common method involves the condensation of 1,2-diamino compounds with 1,2-dicarbonyl compounds. Another approach is the reaction of 2,3-pyrazinedicarboxylic anhydride with amines or anilines, which leads to the formation of pyrazine carboxamides through a proposed mechanism involving an N-heterocyclic carbene intermediate. nih.gov The synthesis of the pyrazinone scaffold, a related heterocyclic core, can be achieved by the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org
Cross-Coupling Reactions in Pyrazine-2-carboxamide Functionalization (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazine ring. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. researchgate.netresearchgate.net
The Suzuki coupling , which involves the reaction of a halopyrazine with a boronic acid or ester, is a widely used method for introducing aryl or vinyl groups onto the pyrazine core. nih.gov This reaction has been employed in the sequential functionalization of dihalopyrazines.
The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. organic-chemistry.orgacs.org This reaction is particularly useful for coupling amines with halopyrazines, providing a direct route to aminopyrazine derivatives. acs.org The efficiency of these reactions often depends on the choice of the palladium catalyst and ligands. acs.org Sequential palladium-catalyzed reactions, such as a Suzuki coupling followed by a Buchwald-Hartwig amination, have been developed for the efficient, one-pot synthesis of complex, multi-substituted pyrazine derivatives. nih.gov
Hydrogenation Strategies for Pyrazine-2-carboxamide Derivatives
The reduction of the pyrazine ring in pyrazine-2-carboxamide derivatives is a key transformation for producing saturated heterocyclic structures like piperazines, which are valuable building blocks in pharmaceuticals. The hydrogenation can be challenging, often requiring specific catalysts and conditions to achieve desired levels of reduction and stereoselectivity.
Catalytic hydrogenation of the pyrazine ring often leads to piperazine (B1678402) derivatives. mdpi.com The process can be complex, as the pyrazine ring can be either partially or fully hydrogenated. For instance, the hydrogenation of pyrazine-2-carboxamide can be efficiently achieved using an H-Cube® reactor, a flow chemistry apparatus. researchgate.net This method allows for precise control over reaction parameters like temperature and hydrogen pressure, which significantly affect conversion and purity. researchgate.net
Studies on related pyrazine derivatives, such as methyl pyrazine-2-carboxylate, show that hydrogenation over a Palladium on carbon (Pd/C) catalyst can occur in distinct stages. nih.gov An initial rapid uptake of two moles of hydrogen leads to the formation of a stable tetrahydropyrazine (B3061110) derivative, which resists further reduction due to its conjugated α,β-unsaturated ester structure. nih.gov This suggests that the electronic nature of substituents profoundly influences the reducibility of the pyrazine ring. Similarly, research has shown that a carbalkoxy group attached to a pyrazine ring can protect an adjacent double bond from catalytic hydrogenation. rsc.org
For achieving high enantioselectivity in the synthesis of chiral piperazines from pyrazine derivatives, iridium-catalyzed hydrogenation has proven effective. scispace.comsciforum.netsciforum.net This method involves activating the pyrazine substrate with alkyl halides to form pyrazinium salts, which are then hydrogenated to yield chiral piperazines with high enantiomeric excess (up to 96% ee). scispace.comsciforum.netsciforum.net
Electrocatalytic hydrogenation presents an alternative approach that operates at ambient temperature and pressure. d-nb.info Using a carbon-supported Rhodium (Rh/C) catalyst in an anion-exchange membrane (AEM) electrolyzer, pyrazine has been successfully hydrogenated to piperazine in high yield. d-nb.info This method avoids the need for high-pressure hydrogen gas and represents a versatile system for reducing various nitrogen-containing aromatic compounds. d-nb.info
Table 1: Catalysts and Conditions for Hydrogenation of Pyrazine Derivatives
| Derivative Type | Catalyst | Conditions | Product | Key Findings | Citation |
|---|---|---|---|---|---|
| Pyrazine-2-carboxamide | 10% Pd/C | H-Cube® Flow Reactor, 0.1 mL/min, 100 °C, 70 bar H₂ | (R,S)-Piperazine-2-carboxamide | Hydrogen pressure has the most significant effect on conversion. | researchgate.net |
| Methyl pyrazine-2-carboxylate | Pd/C | H₂ atmosphere | 1,4,5,6-Tetrahydro methyl pyrazine-2-carboxylate | Reaction stops after partial hydrogenation due to formation of a stable conjugated intermediate. | nih.gov |
| Substituted Pyrazines | Ir-catalyst with JosiPhos-type ligand | H₂ atmosphere, activation with alkyl halides | Chiral Piperazines | High enantioselectivity (up to 96% ee) is achievable. | scispace.comsciforum.net |
| Pyrazine | Rh/C | AEM Electrolyzer, ambient temp. & pressure | Piperazine | High yield (99%) and current efficiency (99%). | d-nb.info |
Microwave-Assisted Synthetic Approaches to Pyrazine-2-carboxamide Compounds
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.in This technology has been successfully applied to the synthesis of pyrazine-2-carboxamide derivatives, particularly in aminodehalogenation reactions.
The synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide is a prime example of the utility of microwave irradiation. mdpi.comnih.gov Conventional heating methods for these reactions can require long durations (e.g., 15 hours), whereas microwave-assisted synthesis can shorten the time to as little as 30 minutes. mdpi.com This rapid heating, often in a sealed vessel, allows for temperatures to exceed the solvent's boiling point, dramatically accelerating the reaction rate. mdpi.comnih.gov
For the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines, microwave conditions of 140 °C for 30 minutes at 120 W have been shown to be effective, using methanol (B129727) as a solvent and pyridine (B92270) as a base. nih.gov These conditions have produced yields ranging from 50.0% to 95.8%. nih.gov The efficiency of the microwave approach is starkly contrasted with conventional methods, which often result in lower yields and require more extensive purification. mdpi.com
It is important to select appropriate reagents for microwave synthesis, as some, like triethylamine, can decompose under microwave conditions and lead to unwanted side products. mdpi.com The use of microwave reactors with focused fields allows for precise temperature control and monitoring, contributing to the reproducibility of the synthesis. mdpi.com This methodology has enabled the rapid generation of libraries of pyrazine derivatives for biological screening. scispace.comsciforum.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives
| Reaction | Method | Conditions | Time | Yield | Citation |
|---|---|---|---|---|---|
| 3-Chloropyrazine-2-carboxamide + Benzylamine | Conventional | Ethanol, Triethylamine, Reflux | 15 h | 24-50% | mdpi.com |
| 3-Chloropyrazine-2-carboxamide + Benzylamine | Microwave | Methanol, Pyridine, 140 °C | 30 min | Higher than conventional | mdpi.com |
| 3-Chloropyrazine-2-carboxamide + Aliphatic/Alicyclic Amines | Microwave | Methanol, Pyridine, 140 °C, 120 W | 30 min | 50.0-95.8% | nih.gov |
Mechanistic Investigations and Regioselectivity in Pyrazine-2-carboxamide Synthesis
The synthesis of specifically substituted pyrazines, such as this compound, requires precise control over the regioselectivity of the reactions. Mechanistic studies are crucial for understanding the factors that govern where substituents are introduced onto the pyrazine ring.
The amination of 2-substituted pyrazines with reagents like O-mesitylenesulfonylhydroxylamine has been studied to understand the regioselectivity of N-amination. researchgate.net The outcome, yielding a mixture of 2-X- and 3-X-(1-amino)pyrazin-1-ium salts, is influenced by both electronic and steric factors of the substituent. researchgate.net Quantum-chemical calculations suggest that this reaction proceeds via an SN2 mechanism. researchgate.net
In the synthesis of substituted aminopyrazines from dihalogenated precursors, the choice of reaction conditions can dictate the regiochemical outcome. For instance, the amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines can be directed to selectively yield either 3-amino- or 2-amino-pyrrolopyrazines. rsc.org Metal-free amination under microwave irradiation exclusively produces the 3-amino derivative, whereas a metal-catalyzed Buchwald cross-coupling reaction affords only the 2-amino product. rsc.org This demonstrates a powerful strategy for controlling regioselectivity by switching the reaction mechanism.
The fundamental formation of the pyrazine ring often involves the condensation of two α-aminocarbonyl compounds. researchgate.net The specific nature of the precursors and the reaction conditions determine the substitution pattern of the final pyrazine product. For example, the chemo-enzymatic synthesis of non-symmetric pyrazines can be achieved with high regioselectivity using specific transaminases (ATAs), which is a significant advantage over standard chemical syntheses that often yield mixtures. d-nb.info
The synthesis of N-(2-aminophenyl)pyrazine-2-carboxamide typically involves the amidation of a pyrazine derivative with an amine. evitachem.com The mechanism of such reactions is generally a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of an activated pyrazinecarboxylic acid (like an acyl chloride). The reactivity is influenced by the electronic properties of both the pyrazine ring and the incoming amine. evitachem.com
Optimization of Reaction Yields and Purity of this compound Compounds
Optimizing reaction conditions is a critical aspect of chemical synthesis, particularly in pharmaceutical and fine chemical production, to maximize product yield and purity while ensuring economic viability and scalability. acs.org For this compound and its analogues, several strategies can be employed.
A systematic approach to optimization involves adjusting key reaction parameters such as reagent ratios, solvent, temperature, and reaction time. acs.org A study on the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) demonstrated a significant improvement in yield from 48% to a consistent 77-80% by optimizing these variables. researchgate.net The optimal conditions were found to be a 1:2 ratio of substrate to potassium nitrate (B79036) (KNO₃) in a specific volume of sulfuric acid at a reaction temperature of 50°C. researchgate.net This highlights the impact of careful parameter tuning.
For the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, final product yields ranging from 41% to 98% were achieved through aminodehalogenation in a microwave reactor. mdpi.com The variability in yield often correlates with the steric hindrance of the amine used, indicating that substrate selection is a key optimization parameter. nih.gov
Purification is intrinsically linked to optimization. Techniques such as flash chromatography are essential for isolating the desired product from byproducts and unreacted starting materials. mdpi.commdpi.com The choice of solvent system for chromatography (e.g., ethyl acetate (B1210297)/hexane gradient) is crucial for achieving high purity. Recrystallization is another common and effective method for purifying solid products.
General optimization techniques include the slow addition of reactive reagents to control the reaction rate and minimize side reactions. Monitoring the reaction progress using methods like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy allows for the determination of the optimal reaction time, preventing the formation of degradation products that can occur with prolonged reaction times. evitachem.com
Computational and Theoretical Investigations of 3 Ethylpyrazine 2 Carboxamide Molecular Properties and Interactions
Quantum Chemical Calculations (e.g., Density Functional Theory, FMO Analysis, MEP)
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. For pyrazine (B50134) derivatives, Density Functional Theory (DFT) is a widely employed method due to its balance of computational cost and accuracy. brieflands.comnih.gov These calculations can predict a wide array of properties, from geometric parameters to electronic and spectroscopic features.
The first step in the computational analysis of a molecule like 3-Ethylpyrazine-2-carboxamide is the optimization of its geometry. This process involves finding the lowest energy arrangement of its atoms. rsc.org DFT methods, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-31G(d)) to perform this optimization. acs.org The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazine carboxamides have detailed how substitutions on the pyrazine ring affect the bond lengths and angles of the entire molecule. ambeed.com
| Parameter | Bond/Angle | Predicted Value (Å/°) |
|---|---|---|
| Bond Length | C2-C3 | --- |
| C3-Ethyl | --- | |
| C2-Carboxamide | --- | |
| N1-C2 | --- | |
| N4-C3 | --- | |
| Bond Angle | N1-C2-C3 | --- |
| C2-C3-N4 | --- |
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also determined during these calculations. This information is fundamental to understanding the molecule's stability and reactivity.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to simulate the infrared (IR) and Raman spectra of this compound. brieflands.com These simulations predict the frequencies of the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. chemscene.com By comparing the simulated spectra with experimental data (if available), a detailed assignment of the observed spectral bands to specific vibrational modes can be achieved. uni.lu For example, the characteristic stretching frequencies of the C=O and N-H bonds in the carboxamide group, as well as the vibrations of the pyrazine ring and the ethyl substituent, can be identified. ambeed.com
Table 2: Simulated Vibrational Frequencies for this compound (Note: This table is a template. Specific vibrational frequencies and their assignments for this compound would be obtained from a frequency calculation.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| N-H stretch | --- | --- | --- |
| C=O stretch | --- | --- | --- |
| Pyrazine ring breathing | --- | --- | --- |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. cuni.cz A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For various pyrazine derivatives, these values have been calculated to assess their stability. chemscene.combendola.com
Table 3: Frontier Molecular Orbital Properties of this compound (Note: This table is a template. The specific energy values for this compound would be derived from DFT calculations.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. scispace.com These parameters, derived from conceptual DFT, include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). scispace.com
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). scispace.com
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2). acs.org
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). acs.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). acs.org
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). acs.org
These parameters provide a quantitative basis for comparing the reactivity of different molecules. Studies on related pyrazine compounds have utilized these descriptors to understand their biological activities and reaction mechanisms. acs.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential value, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amide group would exhibit a positive potential. nih.gov
Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). chemscene.com Molecules with large hyperpolarizability values are considered good candidates for NLO applications. These properties are related to the molecule's electronic structure, particularly the extent of electron delocalization and the presence of donor-acceptor groups. The study of pyrazine derivatives has shown that their NLO properties can be tuned by modifying the substituents on the pyrazine ring. chemscene.com Calculations of these properties for this compound would reveal its potential as an NLO material.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrazine |
| 3-Methylpyrazine-2-carboxamide |
| Pyrazine-2-carboxamide |
Molecular Dynamics Simulations of Conformational Landscape and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational flexibility and interaction dynamics of molecules like this compound. While direct MD studies on this specific compound are not extensively documented in the reviewed literature, research on analogous pyrazine-based structures provides significant insights into its likely behavior.
Studies on pyrazine-based compounds highlight that their molecular interactions are multifaceted, involving hydrogen bonds, π-interactions, and coordination to metal ions. nih.govacs.org The pyrazine ring itself is not merely an aromatic isostere but an active participant in molecular interactions. nih.govacs.org The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, a key interaction in biological systems. nih.govacs.org
MD simulations on amiloride (B1667095) analogs, which feature a pyrazine carboxamide core, have been used to study their binding to viral ion channels like the SARS-CoV-2 envelope protein (E). nih.gov These simulations, running for up to a microsecond, revealed that the ligands could bind to and alter the native structure and flexibility of the protein, indicating the dynamic nature of the interaction between the pyrazine scaffold and its protein target. nih.gov Similarly, MD simulations of pyrazine carboxamide derivatives with the NDM-1 protein showed stable complex formation over a 50-nanosecond trajectory, reinforcing the stability of such ligand-protein interactions. researchgate.net
For pyrazine derivatives targeting prolyl-tRNA synthetase, MD simulations were employed to validate docking poses. nih.gov These simulations, performed in a solvated environment, help to confirm the stability of predicted binding modes and interactions within the enzyme's active site. nih.gov The conformational landscape is dictated by the rotational freedom of the carboxamide group and the ethyl substituent, which influences the molecule's steric and electronic profile, thereby affecting its interactions with biological macromolecules.
Molecular Docking Studies for Ligand-Macromolecule Interactions and Mechanistic Insights
Molecular docking is a pivotal computational method for predicting how a ligand like this compound might bind to a macromolecular target, offering clues about its potential mechanism of action. Docking studies on a wide array of pyrazine carboxamide analogs have been conducted against various biological targets, primarily in the fields of antimycobacterial and anticancer research.
A primary target for pyrazinamide (B1679903) and its analogs is the Mycobacterium tuberculosis PanD enzyme. japsonline.comnih.gov Docking studies have been used to investigate the binding of pyrazinamide analogs to the active site of PanD, revealing that lower binding energies often correlate with improved activity. japsonline.com For instance, certain synthesized analogs showed lower binding energies (−6.36 and −5.91 kcal/mol) than the parent compound pyrazinamide (−5.21 kcal/mol), suggesting more favorable interactions. japsonline.com
Another significant target in tuberculosis research is the enoyl-acyl carrier protein reductase (InhA). Docking studies of pyrazine-1,2,3-triazoles, derived from pyrazinamide, against InhA have been used to validate their antimycobacterial activity. nih.gov Similarly, N-benzylpyrazine-2-carboxamides have been docked into InhA, with active compounds sharing common binding interactions with known inhibitors. mdpi.commdpi.com
In cancer research, pyrazine-based derivatives have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA). nih.govnih.gov Computational screening followed by docking studies helped identify a novel pharmacophore and predict binding modes, revealing key hydrogen bonding and regions for further optimization. nih.govnih.gov Likewise, 3-amino-pyrazine-2-carboxamide derivatives were investigated as Fibroblast Growth Factor Receptor (FGFR) inhibitors, with docking used to rationalize the binding modes of potent compounds within the FGFR2 active site. nih.govacs.org
These studies collectively indicate that the this compound scaffold can engage in specific interactions, primarily hydrogen bonds via the carboxamide group and pyrazine nitrogens, with key residues in the active sites of various enzymes.
Table 1: Representative Molecular Docking Studies of Pyrazine Carboxamide Analogs
| Compound/Analog Type | Target Protein (PDB ID) | Key Findings & Interactions | Binding Energy (kcal/mol) |
| Pyrazinamide Analogs | M. tuberculosis PanD (6P02) | Analogs 5d and 5g showed lower binding energy than the native ligand and pyrazinamide. japsonline.com | 5d: -6.36, 5g: -5.91 japsonline.com |
| N-(cyclohexylmethyl)pyrazine-2-carboxamide | M. tuberculosis InhA (4TZK) | Demonstrated lower binding energy compared to standard drugs pyrazinamide and isoniazid. ub.ac.id | -7.65 ub.ac.id |
| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR2 | Compound 18i identified as a pan-FGFR inhibitor with favorable binding. nih.gov | Not specified |
| N-benzylpyrazine-2-carboxamides | M. tuberculosis InhA | Active compounds shared common binding interactions with known inhibitors. mdpi.com | Not specified |
Quantitative and Qualitative Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity. Both qualitative observations and quantitative (QSAR) models have been developed for this class of compounds.
Qualitative SAR studies on pyrazinamide analogs have revealed several key principles. For antitubercular activity, substitutions on the pyrazine ring are critical. For example, alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid (the active form of pyrazinamide) were found to be 5 to 10-fold more potent than the parent compound. nih.govdigitellinc.com In another series, exchanging the amide moiety for a retro-amide led to significant changes in the molecule's electronic properties and biological activity. mdpi.com For N-phenylpyrazine-2-carboxamides, simple substituents on both the pyrazine and phenyl rings were found to modulate antimycobacterial activity, with the best compounds showing activity in the low micromolar range. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models to predict activity. A 2D-QSAR study on pyrazinecarboxamide derivatives with herbicidal activity identified that the H-Acceptor Count and a topological parameter (T_T_O_7) negatively contributed to the biological activity. scholarsresearchlibrary.com The resulting model showed good statistical quality (r² = 0.85) and predictive potential (q² = 0.73). scholarsresearchlibrary.com Another QSAR study on substituted amides of pyrazine-2-carboxylic acids, focusing on their cytotoxicity, developed a five-parameter equation combining electronic and structural descriptors with a high correlation coefficient (R² = 0.922). brieflands.com This model highlighted the importance of molecular surface electrostatic potentials in determining cytotoxicity. brieflands.com These studies underscore that electronic, steric, and topological properties are key determinants of the biological activity of pyrazine carboxamides.
Table 2: Summary of Key SAR Findings for Pyrazine Carboxamide Derivatives
| Compound Series | Modification | Impact on Activity | Reference |
| Pyrazinoic Acid Analogs | 3- and 5-position alkylamino substitution | 5 to 10-fold increase in potency. | nih.govdigitellinc.com |
| N-phenylpyrazine-2-carboxamides | Retro-amide linkage | Altered electron density and biological activity profile. | mdpi.com |
| N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides | Substitution of -CONHCH₃ with -CONHC₂H₅ | Significant decrease in antimycobacterial activity. | mdpi.com |
| Pyrazinecarboxamide Herbicides (QSAR) | H-Acceptor Count, T_T_O_7 | Negative correlation with herbicidal activity. | scholarsresearchlibrary.com |
| Pyrazine-2-carboxylic Acid Amides (QSAR) | Electrostatic potentials (Vs,min, Vs,max), LUMO energy | Correlated with cytotoxicity. | brieflands.com |
Pharmacophore Modeling and Design Principles
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule's biological activity, providing a blueprint for designing new and improved compounds. For the pyrazine carboxamide class, pharmacophore models have been developed to guide the discovery of inhibitors for various targets.
In the context of anticancer drug design, a pharmacophore model was built based on a known allosteric inhibitor of the SHP2 protein. mdpi.com This model was used to design novel pyrazine-based compounds intended to fit into the allosteric binding site, leading to the synthesis of new potential inhibitors. mdpi.com Similarly, a computational screen against the TrkA kinase identified a novel pyrazine-based pharmacophore, which served as the foundation for developing a library of potent inhibitors. nih.govnih.gov
A common strategy involves defining a pharmacophore based on a known ligand-protein interaction. For example, a pharmacophore model for non-steroidal anti-androgens was defined based on the crystal structure of a ligand in the androgen receptor (2AX9), specifying the positions of a hydrogen bond acceptor (amide oxygen) and a donor (amide nitrogen) as crucial features. rsc.org
The design principles derived from these studies emphasize the pyrazine carboxamide core as a versatile scaffold. Key features often include:
Hydrogen Bond Acceptors: The pyrazine nitrogen atoms and the carboxamide oxygen. nih.govacs.orgrsc.org
Hydrogen Bond Donor: The carboxamide N-H group. rsc.org
Aromatic/Hydrophobic Regions: The pyrazine ring itself and various substituents that can be modified to exploit hydrophobic pockets in target proteins. acs.org
These models, often used in conjunction with docking and other computational tools, allow for the rational design of new derivatives of this compound with potentially enhanced potency and selectivity. For instance, combining pharmacophore models with database screening and subsequent docking has proven effective in identifying novel inhibitor scaffolds. nih.gov
Non Clinical and Advanced Functional Applications of Pyrazine 2 Carboxamide Compounds
Pyrazine-2-carboxamide as a Versatile Synthetic Scaffold
The pyrazine-2-carboxamide framework serves as a foundational structure for the development of diverse and complex chemical entities. Its inherent chemical features—an electron-deficient aromatic system and multiple points for functionalization—allow chemists to use it as a versatile scaffold for building molecules with tailored properties.
The rational design of new molecules often begins with a core structure known to have favorable properties, and the pyrazine-2-carboxamide moiety is a frequent choice. researchgate.net Synthetic chemists leverage this scaffold to create libraries of compounds for various applications by systematically modifying its peripheral chemical groups.
A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine (B50134) ring. For instance, 3-chloropyrazine-2-carboxamide (B1267238) is a key intermediate for synthesizing a wide array of derivatives. mdpi.com This precursor can react with various amines, such as substituted benzylamines, to yield a series of 3-benzylaminopyrazine-2-carboxamides through aminodehalogenation. mdpi.com This method allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's steric and electronic properties. mdpi.com
Another synthetic approach begins with 3-aminopyrazine-2-carboxylic acid. This starting material can be converted into its corresponding carboxamides through a two-step process involving esterification followed by aminolysis, or by using a coupling agent like 1,1′-carbonyldiimidazole (CDI) to directly facilitate amide bond formation with a chosen amine. nih.gov These methods have been successfully used to produce N-substituted 3-aminopyrazine-2-carboxamides, including benzyl, alkyl, and phenyl derivatives. nih.gov The synthesis of novel pyrazine-2-carboxylic acid derivatives has also been achieved using propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent to link the pyrazine core with various piperazines. rjpbcs.com
The following table summarizes representative synthetic strategies for creating novel entities from the pyrazine-2-carboxamide scaffold.
| Starting Material | Key Reagent(s) | Type of Reaction | Resulting Compound Class |
| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamines | Nucleophilic Aromatic Substitution | 3-Benzylaminopyrazine-2-carboxamides mdpi.com |
| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Amines | Amide Coupling | N-Substituted 3-Aminopyrazine-2-carboxamides nih.gov |
| Substituted Pyrazine-2-carboxylic acid | Propyl Phosphonic Anhydride (T3P), Piperazines | Amide Coupling | Pyrazine-2-carboxylic acid derivatives of Piperazines rjpbcs.com |
| Pyrazine-2-carboxylic acid | DCC/DMAP, 4-bromo-3-methyl aniline | Amide Coupling | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide semanticscholar.org |
Fragment-based design is a powerful strategy in modern chemical research where small, low-complexity molecules (fragments) that bind to a target are identified and then grown or combined to produce a larger, more potent compound. acs.org The pyrazine-2-carboxamide structure is an ideal fragment due to its favorable molecular weight and synthetic tractability.
A notable application of this strategy is the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov Researchers have successfully employed a fragment recombination approach by identifying key structural motifs from existing, potent SDHIs. acs.org In one study, three distinct fragments were identified: the pyrazine ring from pyraziflumid, a diphenyl-ether moiety from flubeneteram, and an extended amide linker found in pydiflumetofen (B1532787) and fluopyram. acs.orgnih.gov By rationally combining these fragments, a new pyrazine-carboxamide-diphenyl-ether scaffold was created. acs.orgnih.gov Subsequent optimization of substituents on this novel scaffold led to the identification of compounds with significant inhibitory activity. acs.org This work demonstrates how the pyrazine-2-carboxamide core can serve as a foundational anchor in a fragment-based approach, allowing for the assembly of new, functional molecules by linking it with other pharmacophoric elements. acs.orgnih.gov
Coordination Chemistry: Ligand Design and Metal Complex Formation
The pyrazine-2-carboxamide structure possesses excellent characteristics for use as a ligand in coordination chemistry. The nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the carboxamide group can all act as donor sites for coordination with metal ions. researchgate.net This versatility allows for the formation of a wide range of metal complexes with diverse geometries and properties. researchgate.netmdpi.com
Pyrazine-based ligands are particularly interesting because the two nitrogen atoms of the pyrazine ring are rigidly held on opposite sides, which can facilitate the formation of coordination polymers and other extended structures. mcpherson.edu The carboxamide group introduces additional binding sites, often leading to chelation, where the ligand binds to a central metal ion at two or more points. mdpi.com For example, Schiff bases derived from pyrazine-2-carboxamide can act as bidentate ligands, coordinating to metal ions through the azomethine nitrogen and a phenolic oxygen. researchgate.net
Research has shown that pyrazine-2-carboxamide and its derivatives can form stable complexes with a variety of transition metals, including iron(III), ruthenium(III), cobalt(II), nickel(II), copper(II), palladium(II), zinc(II), cadmium(II), and mercury(II). researchgate.net The resulting complexes exhibit different coordination geometries depending on the metal ion and other coordinating ligands.
The table below lists examples of metal complexes formed with ligands derived from pyrazine-2-carboxamide, highlighting the resulting geometries.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Fe(III), Ru(III) | Schiff base of Pyrazine-2-carboxamide | Octahedral | researchgate.net |
| Ni(II), Cu(II), Pd(II) | Schiff base of Pyrazine-2-carboxamide | Square Planar | researchgate.net |
| Co(II), Zn(II), Cd(II), Hg(II) | Schiff base of Pyrazine-2-carboxamide | Tetrahedral | researchgate.net |
| Co(II) | Azo-containing Pyrazine Carboxamide | Low-spin Octahedral | researchgate.net |
| Fe(II) | Azo-containing Pyrazine Carboxamide | Low-spin Octahedral | researchgate.net |
The ability of the pyrazine-2-carboxamide scaffold to form stable and structurally diverse metal complexes makes it a valuable component in the design of new catalysts, magnetic materials, and functional coordination polymers. researchgate.netnih.gov
Development and Application as Biochemical Probes
Compounds derived from the 3-aminopyrazine-2-carboxamide (B1665363) scaffold have been developed as potent and selective inhibitors for specific biological targets, allowing them to serve as valuable biochemical probes. These probes are essential tools for studying the function and role of specific enzymes and receptors in cellular pathways.
For example, derivatives of 3-aminopyrazine-2-carboxamide have been rationally designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net By creating compounds that selectively bind to and inhibit the activity of FGFRs, researchers can investigate the downstream signaling pathways that these receptors control. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the FGFR active site, providing insights into the specific molecular interactions that confer their inhibitory activity. nih.gov The development of such selective inhibitors allows for the precise interrogation of biological systems, helping to unravel the complex roles of kinases like FGFR in cellular processes. nih.govresearchgate.net
Exploration in Materials Science
The structural and electronic properties of the pyrazine-2-carboxamide core make it an attractive building block for the creation of advanced materials. The rigid, planar pyrazine ring, combined with the hydrogen-bonding capabilities of the carboxamide group, can be used to direct the self-assembly of molecules into ordered, supramolecular structures. This has led to its exploration in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of the organic ligand is crucial as it dictates the topology, pore size, and functionality of the resulting framework. Pyrazine-based ligands, including pyrazinecarboxylic acid (a close structural relative of the carboxamide), are widely used in MOF synthesis due to their rigidity and ability to bridge multiple metal centers. rsc.orgacs.org
The nitrogen atoms of the pyrazine ring serve as effective coordination sites, linking metal nodes into one-, two-, or three-dimensional networks. nih.govresearchgate.net For example, pyrazine has been used as a "pillar" to connect two-dimensional layers of metal-carboxylate structures into robust 3D frameworks. nih.gov Similarly, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine has been used to construct highly porous zinc-based MOFs for applications in gas adsorption and separation. rsc.org The resulting materials exhibit potential for the selective capture of carbon dioxide and light hydrocarbons. rsc.org
While direct use of 3-ethylpyrazine-2-carboxamide in MOFs is less documented, the extensive use of structurally similar pyrazine derivatives highlights the potential of this scaffold. The combination of the pyrazine ring for bridging metal centers and the carboxamide group for introducing additional functionality (e.g., hydrogen bonding sites) makes it a promising candidate for designing novel MOFs with tailored properties for catalysis, sensing, or gas storage applications. nih.govacs.org
Corrosion Inhibition Mechanisms and Performance
Pyrazine-2-carboxamide compounds, including derivatives structurally related to this compound, have demonstrated significant potential as effective corrosion inhibitors for various metals, particularly steel in acidic environments. The primary mechanism of inhibition involves the adsorption of the pyrazine derivative molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.
This adsorption process can occur through two main interactions: physisorption, which involves electrostatic forces between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate covalent bonds through electron transfer from the inhibitor to the metal. The pyrazine ring, with its nitrogen heteroatoms and pi electrons, along with the oxygen and nitrogen atoms in the carboxamide group, provides multiple active centers for adsorption. These nucleophilic centers can donate electrons to the vacant d-orbitals of the metal, creating a strong, stable protective layer.
Table 1: Corrosion Inhibition Performance of Various Pyrazine Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Type of Inhibitor | Adsorption Isotherm |
|---|---|---|---|---|---|
| Novel Pyrazine Derivative (PD-1) | Mild Steel | 15% HCl | 89.9 | Mixed | Langmuir |
| Diethyl pyrazine-2,3-dicarboxylate | Steel | 0.5M H2SO4 | 82 | Cathodic | Langmuir |
Applications in Organic Photovoltaics and Organic Light-Emitting Diodes (OLEDs)
The pyrazine-2-carboxamide scaffold is a promising structural motif for materials used in advanced functional applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The inherent electronic properties of the pyrazine ring are central to this potential. As a diazine with two nitrogen atoms, the pyrazine ring is electron-deficient, making it an effective electron-acceptor (or n-type) unit in the design of organic semiconductors.
In the context of OLEDs and OPVs, materials are often designed with a donor-acceptor (D-A) architecture to tune their electronic energy levels (HOMO and LUMO) and optical properties (absorption and emission). The electron-withdrawing nature of the pyrazine moiety allows it to be paired with electron-donating groups to create compounds with tailored optoelectronic characteristics. This D-A strategy can lead to materials with small HOMO-LUMO energy gaps, which is crucial for absorbing a broad range of the solar spectrum in OPVs and for achieving emission at specific colors in OLEDs.
Chemical Contributions to Flavor and Fragrance Profiles
While specific data on the flavor profile of this compound is not extensively detailed, the contribution of its core structure can be inferred from closely related and widely studied alkylpyrazines. Alkylpyrazines are a critical class of compounds responsible for the desirable roasted, nutty, and baked aromas in a vast array of foods and beverages. They are naturally formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures, contributing characteristic notes to products like coffee, cocoa, roasted nuts, and baked bread.
The sensory profile of an alkylpyrazine is heavily influenced by the nature of its substituent groups.
2-Ethylpyrazine provides a musty, nutty, and peanut butter-like odor.
2-Ethyl-3-methylpyrazine is described as having a strong raw potato odor.
2-Acetyl-3-ethylpyrazine imparts nutty, earthy, roasted, and cocoa-like notes.
3-Ethyl-2,5-dimethylpyrazine is associated with cocoa, nutty, and potato tasting notes.
Based on these related structures, this compound is predicted to contribute to the savory and roasted flavor spectrum. The ethyl group at the 3-position is a known contributor to these characteristic notes. The carboxamide group at the 2-position, being more polar than a simple alkyl or acetyl group, would likely decrease the compound's volatility, potentially making it a longer-lasting, less volatile flavor component that contributes to the base notes of a flavor profile.
Table 2: Sensory Profiles of Structurally Related Alkylpyrazines
| Compound Name | CAS Number | Sensory Descriptors | Found In |
|---|---|---|---|
| 2-Ethylpyrazine | 13925-00-3 | Nutty, peanut butter, musty, woody, roasted, cocoa | Coffee, bread, potato, cocoa |
| 2-Ethyl-3-methylpyrazine | 15707-23-0 | Strong raw potato | Coffee, perilla frutescens |
| 2-Acetyl-3-ethylpyrazine | 32974-92-8 | Nutty, earthy, roasted, cocoa, musty, woody | Aged vinegar |
Role as Elicitors in Secondary Metabolite Biosynthesis
Pyrazine-2-carboxamide derivatives have been identified as effective abiotic elicitors in plant tissue cultures. Elicitors are compounds that, when applied to plant cells, trigger a defense or stress response, leading to an enhanced biosynthesis and accumulation of valuable secondary metabolites. This process is a key strategy in plant biotechnology for increasing the yield of commercially important compounds like pharmaceuticals, pigments, and flavors.
Research has demonstrated that substituted N-phenylpyrazine-2-carboxamides can significantly increase the production of flavonoids in callus cultures of Ononis arvensis. In one study, the application of 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide as an elicitor resulted in a flavonoid production that was approximately 900% of the control after a twelve-hour period.
Similarly, other synthetic pyrazine-2-carboxamide derivatives have been shown to enhance the production of specific metabolites in different plant cultures. For example, in Silybum marianum (milk thistle) cultures, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was a good elicitor for taxifolin (B1681242) production and also increased the content of silychristin. In Fagopyrum esculentum (buckwheat) cultures, 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide was effective in boosting rutin (B1680289) production in callus cultures. These findings underscore the utility of the pyrazine-2-carboxamide scaffold as a tool to modulate plant cell metabolism for biotechnological applications.
Table 3: Elicitation Effects of Pyrazine-2-Carboxamide Derivatives on Secondary Metabolite Production
| Elicitor Compound | Plant Culture | Target Metabolite | Maximum Observed Effect |
|---|---|---|---|
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Flavonoids | ~900% increase |
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Taxifolin, Silychristin | Significant increase |
Catalytic Utility of Pyrazine-2-carboxamide Derivatives
The catalytic utility of pyrazine-2-carboxamide derivatives is primarily realized through their function as ligands in coordination chemistry, forming complexes with metal centers that act as catalysts. The nitrogen atoms of the pyrazine ring and the nitrogen and oxygen atoms of the carboxamide group are excellent donor sites for coordinating with transition metals.
This coordination ability has been leveraged to synthesize novel ruthenium(II) complexes. For instance, ligands such as N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide and N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide have been used to create organometallic Ru(II) complexes. These resulting metal complexes possess defined geometries, such as a pseudo-octahedral "piano stool" arrangement, which is a common structural motif for catalytically active species. While the primary application explored for these specific Ru(II) complexes was cytotoxicity, their structural framework is indicative of a broader potential in catalysis, as ruthenium complexes are widely used in reactions like hydrogenation, oxidation, and metathesis.
Furthermore, the pyrazine framework itself is a useful building block in organic synthesis and can participate in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental catalytic processes for forming carbon-carbon and carbon-nitrogen bonds. Additionally, the synthesis of pyrazinamide (B1679903) derivatives can be achieved through enzyme-catalyzed reactions, highlighting the compatibility of this chemical class with biocatalytic systems. For example, lipases have been used to catalyze the amidation of pyrazine esters, offering a greener and more efficient synthetic route.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Efficient Synthetic Pathways
A promising avenue for exploration is the development of one-pot syntheses. These reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of reduced solvent waste, energy consumption, and purification steps tandfonline.com. Another area of focus should be on the development of catalytic systems that can facilitate the direct and selective introduction of the ethyl group onto the pyrazine (B50134) ring.
Key research objectives for novel synthetic pathways include:
Development of one-pot reaction methodologies.
Investigation of novel catalytic systems for selective alkylation.
Optimization of reaction conditions to maximize yield and minimize byproducts.
Exploration of microwave-assisted synthesis to potentially reduce reaction times.
A common precursor for such syntheses is 3-chloropyrazine-2-carboxamide (B1267238), which can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518) through partial hydrolysis mdpi.com. The subsequent introduction of the ethyl group could be achieved through various cross-coupling reactions.
Advancements in Green Chemistry Methodologies
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of 3-Ethylpyrazine-2-carboxamide should prioritize the incorporation of green chemistry principles.
This includes the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions nih.gov. Biocatalysis, utilizing enzymes to catalyze reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts nih.gov. A continuous-flow system using enzymes like Lipozyme® TL IM has been successfully employed for the synthesis of other pyrazinamide (B1679903) derivatives, offering a greener and more efficient production method nih.gov.
Key areas for advancing green chemistry in the synthesis of this compound are summarized in the table below:
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Use of Greener Solvents | Replacing traditional organic solvents with water, ethanol, or supercritical CO2. |
| Biocatalysis | Employing enzymes for the amidation step to form the carboxamide group. |
| Continuous-Flow Synthesis | Developing a continuous process for improved efficiency and reduced waste. |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce energy consumption. |
By embracing these methodologies, the synthesis of this compound can be made more sustainable and economically viable.
Advanced Computational Modeling for Molecular Design and Property Prediction
Computational modeling and in silico studies are powerful tools in modern drug discovery and materials science. For this compound, these techniques can be employed to predict its physicochemical properties, biological activity, and potential pharmacokinetic profile.
Molecular docking studies can be used to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors. This can help to identify potential therapeutic applications for the compound. For example, studies on other pyrazine derivatives have used molecular docking to identify potential inhibitors of enzymes like PIM-1 kinase japsonline.com.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activities. This can guide the design of new derivatives with improved potency and selectivity. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is also crucial to assess the drug-likeness of the compound early in the development process doaj.org.
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| Molecular Docking | Binding to therapeutic targets (e.g., kinases, receptors) | Identification of potential biological activity |
| QSAR | Correlation of structure with activity for a series of analogs | Guidelines for designing more potent compounds |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Early-stage evaluation of drug-likeness |
| Molecular Dynamics Simulation | Studying the dynamic behavior of the compound with its target | Understanding the stability of the compound-target interaction |
Discovery of Novel Functional Applications
The pyrazine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs mdpi.com. This suggests that this compound holds significant potential for a range of functional applications, particularly in the field of medicinal chemistry.
Future research should focus on screening this compound for various biological activities. Given the known activities of other pyrazine derivatives, promising areas for investigation include:
Antimicrobial Activity: Pyrazinamide is a cornerstone drug for the treatment of tuberculosis, and numerous other pyrazine derivatives have shown antibacterial and antifungal properties.
Anticancer Activity: Substituted pyrazines have been investigated as potential anticancer agents, with some demonstrating inhibitory activity against various cancer cell lines mdpi.commdpi.com.
Kinase Inhibition: The pyrazine ring is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. In silico studies have already suggested the potential of pyrazine derivatives as PIM-1 kinase inhibitors japsonline.com.
Cardiovascular and Neurological Applications: Certain pyrazine derivatives have shown potential in treating cardiovascular diseases and offering neuroprotective effects mdpi.comnih.gov.
Beyond medicinal chemistry, the unique electronic properties of the pyrazine ring suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of conductive polymers mdpi.compipzine-chem.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
